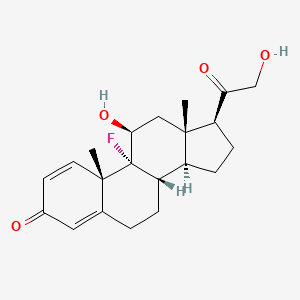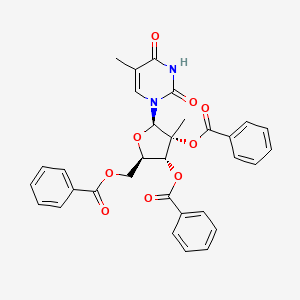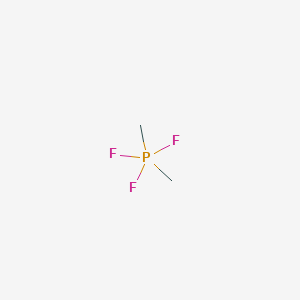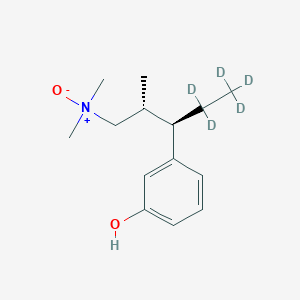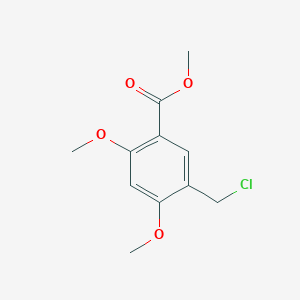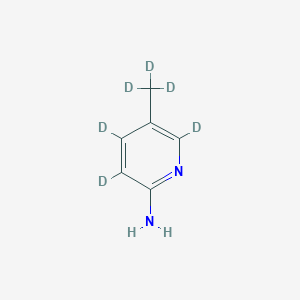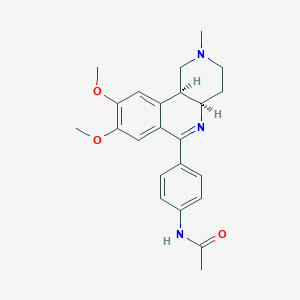![molecular formula C20H18F7NO2 B13404191 2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine [Aprepitant-M2]](/img/structure/B13404191.png)
2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine [Aprepitant-M2]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-®-[1-®-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(s)-fluorophenylmorpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring substituted with fluorophenyl and bis(trifluoromethyl)phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-®-[1-®-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(s)-fluorophenylmorpholine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or through cyclization reactions involving diols and amines.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorine atom is introduced into the phenyl ring.
Attachment of the Bis(trifluoromethyl)phenyl Group: This can be done using Friedel-Crafts alkylation or acylation reactions, where the trifluoromethyl groups are introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-®-[1-®-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(s)-fluorophenylmorpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-®-[1-®-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(s)-fluorophenylmorpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2-®-[1-®-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(s)-fluorophenylmorpholine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The fluorophenyl group can engage in hydrogen bonding and π-π interactions with proteins, affecting their function and leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-®-[1-®-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-4-(s)-fluorophenylmorpholine: Similar structure but with a different substitution pattern on the morpholine ring.
2-®-[1-®-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(s)-chlorophenylmorpholine: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The unique combination of the trifluoromethyl and fluorophenyl groups in 2-®-[1-®-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(s)-fluorophenylmorpholine imparts distinct physicochemical properties, such as high lipophilicity and stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C20H18F7NO2 |
|---|---|
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
(2R)-2-[2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-fluorophenyl]morpholine |
InChI |
InChI=1S/C20H18F7NO2/c1-11(12-7-13(19(22,23)24)9-14(8-12)20(25,26)27)30-18-15(3-2-4-16(18)21)17-10-28-5-6-29-17/h2-4,7-9,11,17,28H,5-6,10H2,1H3/t11-,17+/m1/s1 |
Clave InChI |
VLHPKQVBURRWJG-DIFFPNOSSA-N |
SMILES isomérico |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2=C(C=CC=C2F)[C@@H]3CNCCO3 |
SMILES canónico |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2=C(C=CC=C2F)C3CNCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


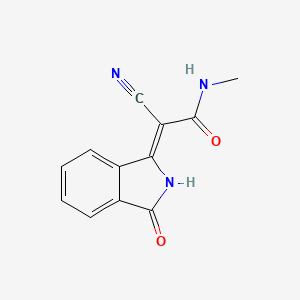
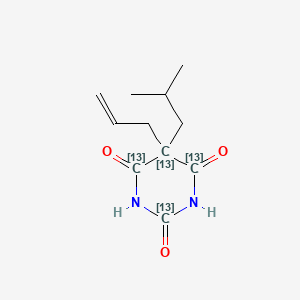

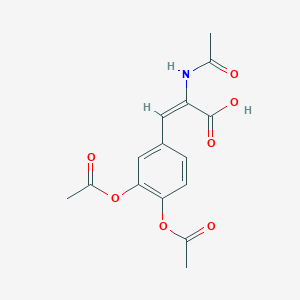
![disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B13404126.png)
![N-[(1R,2S)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13404127.png)
![{[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino}dimethyl-lambda6-sulfanone](/img/structure/B13404137.png)
